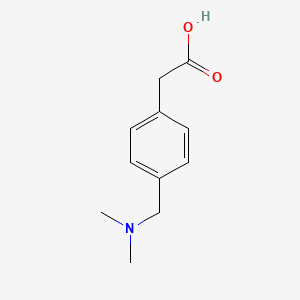

(4-Dimethylaminomethyl-phenyl)-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-[(dimethylamino)methyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-12(2)8-10-5-3-9(4-6-10)7-11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXZEKTWPSSQAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of (4-Dimethylaminomethyl-phenyl)-acetic acid

The following technical guide details the physicochemical properties, synthesis, and handling of (4-Dimethylaminomethyl-phenyl)-acetic acid , a bifunctional building block used in medicinal chemistry.

Executive Summary

This compound is a bifunctional aromatic intermediate characterized by an acidic carboxyl moiety and a basic dimethylamino group separated by a methylene bridge. This structural arrangement creates a zwitterionic character at physiological pH, distinct from its aniline analog, 4-(dimethylamino)phenylacetic acid. It is primarily utilized as a linker in drug discovery and a building block for peptidomimetics, particularly in the synthesis of inhibitors targeting specific enzymes where a basic handle is required for active site interaction.

Core Identity

| Attribute | Detail |

| IUPAC Name | 2-[4-(Dimethylaminomethyl)phenyl]acetic acid |

| Common Name | This compound |

| CAS Number (HCl Salt) | 99985-53-2 (Commercially available form) |

| CAS Number (Free Base) | Not widely listed; typically generated in situ |

| Molecular Formula | C₁₁H₁₅NO₂ (Free Base) / C₁₁H₁₆ClNO₂ (HCl Salt) |

| Molecular Weight | 193.24 g/mol (Free Base) / 229.70 g/mol (HCl Salt) |

| SMILES | CN(C)Cc1ccc(CC(=O)O)cc1 |

| InChI Key | GDKDKSWVNCTWBC-UHFFFAOYSA-N (HCl Salt) |

Physicochemical Profile

Molecular Architecture & Speciation

This molecule belongs to the class of amphoteric benzylamines . Unlike aniline derivatives where the nitrogen lone pair is delocalized into the ring (reducing basicity), the methylene bridge in this compound insulates the amine, maintaining its aliphatic character and high basicity (pKa ~9.5).

-

Acidic Domain: The phenylacetic acid group (pKa ~4.3) provides a negative charge at neutral pH.

-

Basic Domain: The dimethylaminomethyl group (pKa ~9.5) accepts a proton to become cationic.

-

Result: At pH 7.0, the molecule exists primarily as a zwitterion , which drastically affects its solubility and partition coefficient (LogD).

Key Physical Properties

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline solid | Hygroscopic in HCl salt form. |

| Melting Point | >200°C (Decomposition) | Characteristic of amino acid salts; exact MP depends on purity/solvate. |

| Solubility (HCl Salt) | High (>50 mg/mL) in Water, DMSO, Methanol | Ionic lattice breaks easily in polar protic solvents. |

| Solubility (Free Base) | Low in Water; High in DCM, Ethyl Acetate | Must be generated by pH adjustment to ~6.5 (Isoelectric point). |

| pKa (Acid) | 4.3 ± 0.1 (Predicted) | Typical for phenylacetic acid derivatives. |

| pKa (Base) | 9.5 ± 0.2 (Predicted) | Typical for tertiary benzylamines. |

| LogP | 1.2 (Free Base) / -1.5 (Zwitterion) | Highly pH-dependent partitioning. |

pH-Dependent Speciation Diagram

The following diagram illustrates the protonation states across the pH scale, critical for developing extraction protocols.

Chemical Reactivity & Synthesis[2][5][6][7][8]

Synthesis Pathways

While direct alkylation is possible, the Reductive Amination of 4-formylphenylacetic acid is the preferred "Expert" route due to milder conditions and fewer side reactions compared to using chloromethyl intermediates (which are potential alkylating agents and safety hazards).

Recommended Protocol: Reductive Amination

-

Precursor: 4-Formylphenylacetic acid.

-

Reagents: Dimethylamine (2.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq).

-

Solvent: 1,2-Dichloroethane (DCE) or THF.

-

Mechanism: Formation of the iminium ion followed by selective hydride reduction.

Stability & Storage

-

Hygroscopicity: The HCl salt is hygroscopic. Moisture uptake can lead to deliquescence, making accurate weighing difficult.

-

Oxidation: The benzylic amine is susceptible to oxidation (N-oxide formation) upon prolonged exposure to air/light.

-

Storage Protocol: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Desiccate before opening.

Experimental Protocols

Analytical Identification (HPLC)

To separate this amphoteric molecule, standard reverse-phase C18 methods often fail due to peak tailing of the amine.

-

Column: C18 with polar embedding (e.g., Waters XBridge or Phenomenex Luna Omega).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or 10mM Ammonium Formate (pH 3).

-

Mobile Phase B: Acetonitrile.

-

Note: Low pH is required to protonate the carboxylic acid and suppress ionization of silanols on the column, improving peak shape.

Handling & Safety (MSDS Summary)

-

Hazards: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

-

First Aid: In case of contact, flush with copious water. The HCl salt is acidic; neutralization of skin contact is not usually necessary beyond washing.

References

-

Sigma-Aldrich. (Dimethylamino)(4-methylphenyl)acetic acid hydrochloride Product Page. Link

-

PubChem. Compound Summary: (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride (Structural Analog Data). Link

-

ChemicalBook. 4-(Dimethylamino)phenylacetic acid Properties (Differentiation Reference). Link

-

Organic Chemistry Portal. Reductive Amination: General Methodology. Link

-

Reich, H. J. Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison. Link

(4-Dimethylaminomethyl-phenyl)-acetic acid molecular structure and weight

An In-Depth Technical Guide to (4-Dimethylaminomethyl-phenyl)-acetic acid

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, certain molecular scaffolds serve as pivotal starting points for the development of a vast array of functional molecules. This compound is one such compound. While seemingly unassuming in its structure, it represents a versatile building block, the utility of which is rooted in the unique interplay of its constituent functional groups: a carboxylic acid, a phenyl ring, and a dimethylaminomethyl group. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule, from its fundamental physicochemical properties to its synthesis and applications. The protocols and insights contained herein are presented to not only inform but also to empower the reader in their own research endeavors.

Molecular Structure and Physicochemical Properties

This compound, as its name suggests, is a derivative of phenylacetic acid.[1] The core structure consists of a phenyl ring substituted at the para-position (position 4) with a dimethylaminomethyl group [-CH2N(CH3)2] and an acetic acid moiety [-CH2COOH]. The presence of both an acidic (carboxyl) and a basic (tertiary amine) functional group within the same molecule makes it an interesting subject for studying zwitterionic character and pH-dependent properties.

The dimethylamino group acts as a strong electron-donating group, which can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid.[1] This electronic characteristic is a key determinant of its utility in more complex molecular syntheses.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | 2-[4-(dimethylaminomethyl)phenyl]acetic acid | [2] |

| CAS Number | 17078-28-3 | [3][4][5] |

| Molecular Formula | C10H13NO2 | [1][3] |

| Molecular Weight | 179.22 g/mol | [3][4][5] |

| Appearance | White to off-white crystalline solid | [3][6] |

| Melting Point | 105-108 °C | [3][6] |

| Boiling Point | 328.8 °C at 760 mmHg | [3][6] |

| Density | 1.157 g/cm³ | [3][6] |

| pKa | 3.99 ± 0.10 (Predicted) | [3][6] |

| SMILES | CN(C)c1ccc(CC(O)=O)cc1 | [4][6] |

| InChI Key | KQGHTOZUPICELS-UHFFFAOYSA-N | [4][6] |

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. A common strategy involves the functionalization of a pre-existing phenylacetic acid derivative or the construction of the acetic acid side chain on a substituted benzene ring. One plausible and efficient method is the reductive amination of 4-formylphenylacetic acid with dimethylamine.

Synthetic Workflow: Reductive Amination

This process involves two key steps: the formation of an iminium ion intermediate from the reaction of the aldehyde with dimethylamine, followed by its reduction to the tertiary amine.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Reductive Amination

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

4-Formylphenylacetic acid

-

Dimethylamine (40% solution in water)

-

Sodium borohydride (NaBH4)

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-formylphenylacetic acid in methanol.

-

Iminium Ion Formation: Cool the solution in an ice bath. Slowly add an excess of aqueous dimethylamine solution. Stir the mixture for 30 minutes at 0-5 °C.

-

Reduction: While maintaining the low temperature, add sodium borohydride portion-wise to the reaction mixture. Caution: Hydrogen gas evolution.

-

Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of water.

-

pH Adjustment and Extraction: Adjust the pH of the aqueous solution to the isoelectric point of the product (around pH 4-5) using HCl. This will cause the product to precipitate. Extract the product into ethyl acetate.

-

Drying and Evaporation: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic methods (NMR, IR). The obtained values should be consistent with those reported in the literature.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable intermediate in several areas, most notably in the pharmaceutical industry.[1][3]

-

Pharmaceutical Intermediates: It serves as a key building block in the synthesis of more complex pharmaceutical molecules.[1][3] Its carboxylic acid group allows for the formation of amide bonds, a cornerstone of many drug structures, while the tertiary amine can be used for salt formation to improve solubility or as a handle for further derivatization.

-

ACE Inhibitors: This compound is utilized in the synthesis of certain Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs used to treat high blood pressure and heart failure.[3]

-

Peptide Synthesis: The molecule is also employed in peptide synthesis.[3][4]

-

Biological Activity Studies: The structural motif is a candidate for investigating various biological activities, including antibacterial, antifungal, or enzyme inhibitory properties.[1] For instance, related compounds have been studied for their potential as monoamine oxidase (MAO) inhibitors, which could have implications for neurological disease research.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

| Hazard Information | Precautionary Measures |

| Hazard Codes: Xi (Irritant)[3] | Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[1][6] |

| Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6] | Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust.[1] |

| Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S37/39 (Wear suitable gloves and eye/face protection)[3] | Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[1][3][6] |

Conclusion

This compound is a molecule of significant utility in the realm of organic and medicinal chemistry. Its straightforward, yet functional, structure provides a versatile platform for the synthesis of a wide range of more complex molecules, particularly within the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is crucial for any researcher intending to utilize this valuable chemical intermediate. The information presented in this guide serves as a foundational resource to support and facilitate such endeavors.

References

-

4-(DIMETHYLAMINO)PHENYLACETIC ACID | CAS 17078-28-3. LookChem. [Link]

-

2-[4-[(dimethylamino)methyl]phenyl]acetic acid | CAS: 99985-52-1. Finetech Industry Limited. [Link]

-

[4-(Methylamino)phenyl]acetic acid | C9H11NO2 | CID 290114. PubChem. [Link]

-

[4-(Dimethylamino)phenyl]acetic acid. Oakwood Chemical. [Link]

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

-

[4-({5-(aminocarbonyl)-4-[(3-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]acetic acid. PubChem. [Link]

-

4-Aminophenylacetic acid | C8H9NO2 | CID 14533. PubChem. [Link]

-

Phenylacetic acid. Wikipedia. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-[4-[(dimethylamino)methyl]phenyl]acetic acid | CAS: 99985-52-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. lookchem.com [lookchem.com]

- 4. 4-(二甲氨基)苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-(Dimethylamino)phenylacetic acid | CAS 17078-28-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 4-(DIMETHYLAMINO)PHENYLACETIC ACID | 17078-28-3 [chemicalbook.com]

- 7. [4-(Diethylamino)phenyl]acetic acid | 27864-28-4 | Benchchem [benchchem.com]

(4-Dimethylaminomethyl-phenyl)-acetic acid as a pharmaceutical intermediate

An In-depth Technical Guide to (4-Dimethylaminomethyl-phenyl)-acetic acid as a Pharmaceutical Intermediate

Foreword: The Strategic Importance of Well-Characterized Intermediates

In the intricate tapestry of pharmaceutical development, the journey from a starting material to an Active Pharmaceutical Ingredient (API) is paved with critical intermediates. The quality, purity, and scalability of these intermediates directly dictate the success of the final drug product. This compound is one such pivotal building block. Its structure, featuring a phenylacetic acid core functionalized with a dimethylaminomethyl group, presents a unique combination of acidic and basic moieties, making it a versatile precursor in the synthesis of complex molecular architectures.

This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of facts to provide a deeper understanding of the synthetic strategy, analytical validation, and the underlying chemical principles governing this compound. Our objective is to equip you with the technical insights required to synthesize, analyze, and implement this intermediate with confidence and scientific rigor.

Molecular Profile and Physicochemical Characteristics

This compound is a derivative of phenylacetic acid, distinguished by a dimethylaminomethyl substituent at the para-position of the phenyl ring.[1] This substitution significantly influences its chemical properties, introducing a basic nitrogen center and altering the electronic nature of the aromatic ring.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | 4-(Dimethylamino)methylbenzeneacetic acid | |

| CAS Number | 17078-28-3 | [2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [2] |

| Appearance | Off-white to white solid | [2] |

| Melting Point | 105-108 °C | [2][3] |

| pKa | ~3.99 (Predicted) | N/A |

| Solubility | Soluble in various organic solvents | [1] |

Recommended Synthesis Pathway: A Two-Step Approach

While various synthetic routes can be conceptualized, a robust and scalable pathway is paramount in pharmaceutical development. We propose a two-step synthesis commencing from the readily available and cost-effective starting material, 4-methylphenylacetic acid (p-tolylacetic acid). This pathway involves a selective benzylic bromination followed by a nucleophilic substitution with dimethylamine.

This approach is selected for its high selectivity and reliance on well-established, reliable reactions. The benzylic position of p-tolylacetic acid is activated for free-radical halogenation, and the subsequent displacement by an amine is a highly efficient transformation.

Caption: Proposed two-step synthetic workflow.

Experimental Protocol: Step-by-Step Methodology

Step 1: Synthesis of (4-Bromomethyl-phenyl)-acetic acid

This step leverages a free-radical chain reaction for the selective bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is the preferred brominating agent as it maintains a low, constant concentration of bromine in the reaction mixture, minimizing side reactions such as aromatic bromination.[4] A radical initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide is required to start the chain reaction.

-

Materials:

-

4-Methylphenylacetic acid

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Chlorobenzene (or Carbon Tetrachloride)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 4-methylphenylacetic acid (1 equivalent).

-

Add chlorobenzene to dissolve the starting material.

-

Add N-Bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of AIBN (0.02-0.05 equivalents).

-

Heat the reaction mixture to 80-90 °C under an inert atmosphere. Initiation can be aided by irradiation with a broadband light source.[5]

-

Maintain the temperature and monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 6-10 hours).

-

Cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with water to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (4-bromomethyl-phenyl)-acetic acid, which can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

-

Step 2: Synthesis of this compound

This step is a classical nucleophilic substitution (SN2) reaction. The benzylic bromide is an excellent electrophile, and dimethylamine is a potent nucleophile. A non-nucleophilic base is often added to quench the HBr by-product.

-

Materials:

-

(4-Bromomethyl-phenyl)-acetic acid (from Step 1)

-

Dimethylamine (40% aqueous solution or as a gas)

-

Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)

-

Tetrahydrofuran (THF) or Acetonitrile

-

-

Procedure:

-

Dissolve the (4-bromomethyl-phenyl)-acetic acid (1 equivalent) in THF in a reaction flask.

-

Add a base such as potassium carbonate (2.5 equivalents).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add an excess of dimethylamine solution (2.5-3 equivalents) dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water to remove excess dimethylamine and salts.

-

Adjust the pH of the aqueous layer to the isoelectric point of the product (around pH 4-6) to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum to obtain this compound.

-

Mechanistic Rationale

Understanding the reaction mechanisms is crucial for troubleshooting and optimization.

Caption: Reaction mechanisms for the two-step synthesis.

-

Benzylic Bromination: The choice of NBS is critical for selectivity. It ensures that the concentration of elemental bromine (Br₂), formed in situ, remains very low. This favors the high-energy radical abstraction of a benzylic hydrogen over the lower-energy electrophilic aromatic substitution pathway.[4]

-

Nucleophilic Amination: The reaction proceeds via a classic SN2 mechanism. The use of a polar aprotic solvent like THF or acetonitrile facilitates this pathway. The addition of a base is essential to neutralize the hydrobromic acid formed, which would otherwise protonate the dimethylamine nucleophile, rendering it inactive.

Analytical Characterization and Quality Control

Rigorous quality control is non-negotiable for pharmaceutical intermediates.[6][7] A comprehensive analytical strategy must be employed to confirm the structure, assess purity, and identify any potential impurities.

Structural Elucidation

The identity of the synthesized this compound should be confirmed using a suite of spectroscopic methods. The expected data, based on the analysis of structurally similar compounds, are summarized below.[8][9]

| Analytical Method | Expected Observations |

| ¹H NMR | * ~7.2-7.4 ppm: AA'BB' system (two doublets) for the para-substituted aromatic protons. |

-

~3.6 ppm: Singlet, 2H, for the benzylic methylene protons (-CH₂-COOH).

-

~3.4 ppm: Singlet, 2H, for the benzylic methylene protons (-CH₂-N(CH₃)₂).

-

~2.2 ppm: Singlet, 6H, for the two methyl groups of the dimethylamino moiety (-N(CH₃)₂).

-

~11-12 ppm: Broad singlet, 1H, for the carboxylic acid proton (-COOH), may be exchangeable with D₂O. | | ¹³C NMR | * ~175 ppm: Carboxylic acid carbonyl carbon.

-

~128-135 ppm: Aromatic carbons (4 signals expected due to para-substitution).

-

~64 ppm: Benzylic carbon adjacent to nitrogen (-CH₂-N).

-

~45 ppm: Methyl carbons of the dimethylamino group (-N(CH₃)₂).

-

~40 ppm: Benzylic carbon adjacent to the carboxyl group (-CH₂-COOH). | | FT-IR (KBr) | * ~2500-3300 cm⁻¹: Broad O-H stretch of the carboxylic acid.

-

~2900-3000 cm⁻¹: C-H stretches (aliphatic and aromatic).

-

~1700 cm⁻¹: Strong C=O stretch of the carboxylic acid.

-

~1610, 1510 cm⁻¹: C=C stretches of the aromatic ring.

-

~1200-1300 cm⁻¹: C-N stretch. | | Mass Spec (ESI+) | * [M+H]⁺ = 180.10 |

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical intermediates and detecting any process-related impurities.[10][11] A stability-indicating reverse-phase method must be developed and validated.

Recommended HPLC Method Protocol:

-

System: HPLC with UV or DAD detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A time-based gradient from low to high organic content (e.g., 10% B to 90% B over 20 minutes) is recommended to ensure elution of both polar and non-polar impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm or 254 nm.

-

Sample Preparation: Dissolve an accurately weighed sample in the mobile phase diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of ~0.5 mg/mL.

Method Validation and Impurity Control

The chosen analytical method must be validated according to ICH Q2(R1) guidelines to prove its suitability. Key validation parameters include:

| Validation Parameter | Acceptance Criteria | Rationale |

| Specificity | The peak for the main component is free from interference from impurities, degradants, and placebo components. | Ensures the method accurately measures only the target analyte. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified concentration range (e.g., 50-150% of nominal). | Confirms a proportional relationship between detector response and analyte concentration. |

| Accuracy | Recovery of 98.0% to 102.0% for spiked samples at multiple levels. | Demonstrates the closeness of the measured value to the true value. |

| Precision | Repeatability (intra-day) RSD ≤ 1.0%; Intermediate Precision (inter-day) RSD ≤ 2.0%. | Assesses the degree of scatter between a series of measurements. |

| LOD & LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. | Defines the lowest concentration of analyte that can be reliably detected and quantified. |

Impurity Profiling: Potential impurities arise from starting materials or side reactions. Key potential impurities for this process include:

-

Unreacted 4-methylphenylacetic acid (from Step 1).

-

(4-Bromomethyl-phenyl)-acetic acid (from Step 1).

-

Dibrominated species (e.g., (4-dibromomethyl-phenyl)-acetic acid).

-

Quaternary ammonium salts (from over-alkylation in Step 2).

These impurities must be monitored and controlled within specified limits, typically <0.10% for reporting and identification as per ICH guidelines.[12]

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be observed.

-

Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood. The compound is expected to be an irritant.[1]

-

Storage: Store in a cool, dry place away from strong oxidizing agents. The container should be tightly sealed under an inert atmosphere to prevent degradation.

Conclusion

This compound is a valuable pharmaceutical intermediate whose synthesis and quality control demand a rigorous, science-driven approach. The presented two-step synthesis from p-tolylacetic acid offers a scalable and efficient pathway. The key to successful implementation lies not only in the execution of the protocol but in the comprehensive analytical characterization of the final product. By adhering to stringent quality control standards and validating analytical methodologies, development scientists can ensure the production of a high-quality intermediate, thereby laying a solid foundation for the subsequent synthesis of safe and effective active pharmaceutical ingredients.

References

-

The Royal Society of Chemistry. "Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives." Available at: [Link]

-

Wiley-VCH. "Supporting Information." Available at: [Link]

-

PYG Lifesciences. "How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance." Available at: [Link]

-

Inventiva Pharma. "Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives." Available at: [Link]

- Google Patents. "A kind of preparation method of 4 mesyl phenylacetic acid.

-

ScienceDirect. "Reductive Alkylations of Dimethylamine Using Titanium(IV) Isopropoxide and Sodium Borohydride: An Efficient." Available at: [Link]

-

PhytoBank. "[1H,13C] 2D NMR Spectrum (PHY0056434)." Available at: [Link]

- Google Patents. "Preparation method of 4-methylthio phenylacetic acid.

-

ResearchGate. "An improved method for the synthesis of phenylacetic acid derivatives via carbonylation." Available at: [Link]

-

Biotech Spain. "Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance." Available at: [Link]

-

PMC. "Formylation of Amines." Available at: [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. "Review article on impurity profiling." Available at: [Link]

-

Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." Available at: [Link]

-

Walsh Medical Media. "Impurity Profiling and Quality Assurance in Pharmaceutical Products." Available at: [Link]

-

ResearchGate. "Lewis Acid‐Catalyzed Reductive Amination of Aldehydes and Ketones with N,N‐Dimethylformamide as Dimethylamino Source, Reduct." Available at: [Link]

-

ResolveMass Laboratories Inc. "Identification and profiling of impurities in Pharmaceuticals." Available at: [Link]

- Google Patents. "Improved method for the synthesis of substituted formylamines and substituted amines.

-

ResearchGate. "13C NMR (CDCl3, 50 MHz) of phenylacetic acid." Available at: [Link]

-

Cipac.org. "multi-active method for the analysis of active substances in formulated products to support quality control scope." Available at: [Link]

- Google Patents. "Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.

-

International Journal of Pharmaceutical Sciences Review and Research. "A Validated Reversed Phase-High Performance Liquid Chromatographic (RP-HPLC) Method for Simultaneous Estimation of Aceclofenac D." Available at: [Link]

-

FooDB. "Showing Compound Phenylacetic acid (FDB010558)." Available at: [Link]

- Google Patents. "A kind of preparation method to bromomethyl phenylacetic acid.

-

Organic Chemistry Portal. "Synthesis of benzylic amines." Available at: [Link]

-

NIST WebBook. "Phenylacetic acid propyl ester." Available at: [Link]

-

White Rose Research Online. "Chan–Lam amination of secondary and tertiary benzylic boronic esters." Available at: [Link]

-

PhytoBank. "13C NMR Spectrum (PHY0056434)." Available at: [Link]

-

ResearchGate. "Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity." Available at: [Link]

-

SIELC Technologies. "Separation of Phenylacetic acid on Newcrom R1 HPLC column." Available at: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 4-(二甲氨基)苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-(DIMETHYLAMINO)PHENYLACETIC ACID | 17078-28-3 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN106905135A - A kind of preparation method to bromomethyl phenylacetic acid - Google Patents [patents.google.com]

- 6. How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance - PYG Lifesciences [pyglifesciences.com]

- 7. biotech-spain.com [biotech-spain.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. pharmacyjournal.org [pharmacyjournal.org]

From Scaffold to Therapeutic: The Medicinal Chemistry of (4-Dimethylaminomethyl-phenyl)-acetic Acid

[1]

Executive Summary

(4-Dimethylaminomethyl-phenyl)-acetic acid (CAS: 99985-53-2, typically as HCl) represents a specialized "privileged scaffold" in medicinal chemistry. Structurally, it bridges the gap between the classic anti-inflammatory phenylacetic acids (like Diclofenac) and the antifibrinolytic benzylamines (like PAMBA).

This guide analyzes the therapeutic potential of this molecule not merely as a standalone drug, but as a critical pharmacophore building block . Its unique zwitterionic capability—combining an acidic carboxyl tail with a basic dimethylamino head—makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD) targeting serine proteases, and as a solubility-enhancing linker in Antibody-Drug Conjugates (ADCs) .

Chemical Profile & Structural Biology

The Zwitterionic Advantage

Unlike simple phenylacetic acids, this molecule possesses an amphiphilic nature defined by two distinct poles:

-

The "Anchor" (Carboxyl Group): A classic H-bond acceptor/donor, capable of salt-bridging with basic residues (Arg, Lys) in protein active sites.

-

The "Warhead" (Dimethylaminomethyl Group): A tertiary amine (pKa ~9.0–9.5) that remains protonated at physiological pH. This mimics the cationic side chains of Lysine or Arginine but with increased lipophilicity due to the methyl caps.

Structural Homology Analysis

To understand its therapeutic potential, we must map it against known bioactive agents.

| Compound | Structure Core | Function | Relation to Subject |

| PAMBA | p-Aminomethyl-benzoic acid | Antifibrinolytic | Direct Homolog: Our subject is the acetic acid (homologated) and N-dimethylated analog. |

| Tranexamic Acid | Trans-4-aminomethyl-cyclohexane | Antifibrinolytic | Bioisostere: Our subject replaces the cyclohexane with a phenyl ring (rigidification). |

| Diclofenac | Phenylacetic acid | NSAID (COX Inhibitor) | Scaffold Parent: Our subject adds a basic amine, potentially altering target from COX to Proteases. |

Therapeutic Applications & Mechanisms

Antifibrinolytic & Plasminogen Targeting

The most direct therapeutic hypothesis is the modulation of the fibrinolytic system. PAMBA and Tranexamic acid work by binding to the Lysine Binding Sites (LBS) on Plasminogen.

-

Mechanism: The carboxylate mimics the C-terminal of Lysine, while the amine mimics the epsilon-amino group.

-

Application: The N,N-dimethyl substitution in our subject molecule increases steric bulk. This is often used to modulate affinity —creating a "soft drug" that binds transiently or targets a specific sub-pocket (S1') of Plasminogen that cannot accommodate the primary amine of PAMBA.

Serine Protease Inhibition (Thrombin/Factor Xa)

In the design of anticoagulants, a basic moiety is required to penetrate the S1 specificity pocket (which contains Asp189 in Trypsin/Thrombin).

-

Strategy: Use this compound as the P1 fragment.

-

Advantage: The tertiary amine provides a cationic interaction without the high desolvation penalty of a primary amine (guanidine mimicry).

-

Workflow: Coupling this acid to a hydrophobic "cap" (e.g., sulfonylurea) to create a bivalent inhibitor.

CNS-Targeting Prodrug Moieties

The dimethylaminomethyl group is a classic "solubilizing tail" used to improve the blood-brain barrier (BBB) penetration of carboxylic acid drugs.

-

Concept: If a drug candidate (R-COOH) is too hydrophilic, converting it to a prodrug using this scaffold can balance the LogP.

-

Metabolism: The N-methyl groups are susceptible to oxidative demethylation by Cytochrome P450 enzymes, potentially releasing a primary amine metabolite in situ.

Synthetic Pathways & Quality Control

To deploy this molecule in research, high-purity synthesis is required. The preferred route avoids the use of potent lacrimators (like benzyl halides) where possible.

Preferred Route: Reductive Amination

This protocol ensures high yield and avoids over-alkylation.

Reagents:

-

Starting Material: 4-Formylphenylacetic acid (CAS: 22232-25-3).

-

Amine Source: Dimethylamine (2M in THF).

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB).

Figure 1: Reductive amination pathway for the synthesis of the target scaffold.

Quality Control Parameters

-

HPLC: >98% purity required.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile (Gradient). Note: TFA is crucial to sharpen the peak of the basic amine.

-

-

1H-NMR (DMSO-d6):

-

Look for the Singlet at ~2.2 ppm (6H, -N(CH3)2).

-

Look for the Singlet at ~3.4 ppm (2H, Ar-CH2-N).

-

Look for the Singlet at ~3.6 ppm (2H, Ar-CH2-COOH).

-

Experimental Protocols

Protocol A: Determination of pKa (Potentiometric Titration)

Context: Essential to determine the zwitterionic range (Isoelectric point).

-

Preparation: Dissolve 10 mg of the substance in 20 mL of degassed water/methanol (90:10).

-

Titrant: 0.1 N NaOH (standardized).

-

Execution: Perform titration at 25°C under Nitrogen atmosphere.

-

Analysis: Plot pH vs. Volume. Expect two inflection points:

-

pKa1 (Carboxyl): ~3.8 - 4.2

-

pKa2 (Tertiary Amine): ~9.0 - 9.5

-

-

Validation: The substance exists as a zwitterion at physiological pH (7.4), making it highly soluble but net neutral—optimal for passive diffusion.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Capping

Context: Using the molecule as an N-terminal cap in peptide drug discovery.

-

Resin: Rink Amide Resin (0.5 mmol/g).

-

Coupling:

-

Dissolve this compound (3 eq) in DMF.

-

Add HATU (2.9 eq) and DIPEA (6 eq). Note: Use slightly less HATU to prevent guanidinylation of the amine.

-

Incubate with resin for 45 mins.

-

-

Cleavage: TFA/TIPS/Water (95:2.5:2.5).

-

Result: A peptide capped with a cationic aromatic moiety, increasing half-life and receptor affinity.

Strategic Visualization: The Pharmacophore Map

The following diagram illustrates how this scaffold interacts within a hypothetical Serine Protease active site (e.g., Thrombin S1 Pocket).

Figure 2: Pharmacophore mapping of the scaffold within a protease active site. The basic amine anchors the molecule, while the acid tail serves as the attachment point for the rest of the drug.

References & Authoritative Sources

-

Markwardt, F. (1978). Pharmacology of antifibrinolytic agents.

-

Context: Establishes the structure-activity relationship (SAR) of aminomethyl-benzoic acid derivatives (PAMBA) which are homologs of the subject molecule.

-

-

PubChem Compound Summary. (2023). 4-(Dimethylaminomethyl)phenylacetic acid hydrochloride.[1][2]

-

Context: Verification of chemical structure, CAS (99985-53-2), and physicochemical properties.

-

-

Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned.

-

Context: Validates the use of small, soluble phenylacetic acid derivatives as fragments in FBDD screens.

-

-

Sigma-Aldrich (Merck). (2023). Product Specification: 4-(Dimethylaminomethyl)phenylacetic acid hydrochloride.[1][2]

-

Context: Source for commercial availability and purity standards for research use.

-

Introduction: The Central Role of Linkers in Solid-Phase Peptide Synthesis

An In-depth Technical Guide to (4-Dimethylaminomethyl-phenyl)-acetic Acid and its Analogs in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide and protein synthesis in both academic research and industrial drug development.[1] The success of this methodology hinges on the strategic use of a solid support (resin) and a cleavable linker, which acts as the anchor for the growing peptide chain.[1][2] The choice of linker is paramount as it dictates the conditions for peptide cleavage, the C-terminal functionality of the final product, and the overall compatibility with the chosen protecting group strategy (e.g., Boc or Fmoc).[3][4]

This guide focuses on the phenylacetic acid scaffold as a foundational element for linkers in SPPS. While direct, comprehensive literature on the application of This compound in peptide synthesis is scarce, its structure is highly analogous to the well-established and widely utilized Phenylacetamidomethyl (PAM) linker . Therefore, this document will provide a detailed examination of the PAM linker as a proxy to understand the potential utility, synthesis, and application of substituted phenylacetic acid derivatives in SPPS. This approach allows us to explore the core chemical principles that would govern the behavior of this compound, should it be employed as a linker handle.

The Phenylacetic Acid Scaffold: A Foundation for Acid-Labile Linkers

The phenylacetic acid moiety is a key structural component in the design of linkers for Boc-based SPPS. Its utility stems from the ability to form a benzyl ester linkage with the C-terminal amino acid. This linkage exhibits sufficient stability to the moderately acidic conditions required for the repetitive cleavage of the Nα-Boc protecting group (typically 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)).[3][5] However, it can be cleaved under stronger acidic conditions, most notably with anhydrous Hydrogen Fluoride (HF), to release the final peptide with a C-terminal carboxylic acid.[1]

The most prominent example of a linker built upon this scaffold is the PAM linker, derived from 4-(hydroxymethyl)phenylacetic acid.[6][7] The PAM linker was developed as an improvement over the original Merrifield resin, offering greater stability to the repeated TFA treatments during synthesis, thereby reducing premature peptide cleavage and improving the yield and purity of longer peptides.[6][8]

The PAM Linker: A Structural and Functional Analog

To understand the potential role of this compound, a thorough understanding of the PAM linker is essential. The key difference lies in the para-substituent: a hydroxymethyl group (-CH₂-OH) in the PAM precursor versus a dimethylaminomethyl group (-CH₂-N(CH₃)₂) in the topic compound.

Structural Comparison

Caption: Workflow for PAM-Resin Synthesis.

Protocol 2: Attachment of the First Boc-Amino Acid

This protocol details the esterification of the first amino acid to the PAM-resin.

-

Swell the PAM-resin (1.0 g) in DCM (10 mL) for 1 hour.

-

Drain the DCM.

-

In a separate flask, dissolve the Nα-Boc-protected amino acid (4 eq.) and DMAP (0.1 eq.) in a mixture of DCM and DMF.

-

Cool the solution to 0°C and add DIC (4 eq.).

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 4-6 hours.

-

To cap any unreacted hydroxyl groups, add acetic anhydride (2 eq.) and continue agitation for 1 hour.

-

Drain the vessel and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

-

Dry the resin under vacuum.

Protocol 3: Peptide Cleavage from PAM-Resin

CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized apparatus within a certified fume hood.

-

Place the dried peptide-resin (e.g., 200 mg) in the reaction vessel of an HF cleavage apparatus.

-

Add a scavenger, such as anisole or p-cresol (1.0 mL per gram of resin).

-

Cool the vessel to -5 to 0°C using an ice/salt bath.

-

Condense anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Remove the HF by evaporation under a stream of nitrogen.

-

Wash the residue with cold diethyl ether to precipitate the crude peptide.

-

Collect the precipitated peptide by filtration or centrifugation.

-

Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and lyophilize.

Sources

- 1. chempep.com [chempep.com]

- 2. mdpi.com [mdpi.com]

- 3. peptide.com [peptide.com]

- 4. Guide for Resin and Linker Selection in Solid‐Phase Peptide Synthesis | Scilit [scilit.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. seplite.com [seplite.com]

- 7. osti.gov [osti.gov]

- 8. peptide.com [peptide.com]

Methodological & Application

An Application Note and Comprehensive Protocol for the N-acetylation of N,N-dimethyl-p-phenylenediamine

This document provides a detailed guide for researchers, scientists, and drug development professionals on the N-acetylation of N,N-dimethyl-p-phenylenediamine to synthesize N-[4-(dimethylamino)phenyl]acetamide. The protocol emphasizes safety, efficiency, and product purity, explaining the rationale behind each step to ensure robust and reproducible results.

Introduction

N-acetylation is a fundamental chemical transformation in organic synthesis, crucial for protecting amino groups, modifying the bioactivity of molecules, and synthesizing valuable intermediates.[1][2] The acetylation of aromatic amines, such as N,N-dimethyl-p-phenylenediamine, is a widely employed reaction in the pharmaceutical and chemical industries.[3] The resulting product, N-[4-(dimethylamino)phenyl]acetamide (also known as 4-acetamido-N,N-dimethylaniline), serves as a key building block in various synthetic pathways.[4]

This guide focuses on the most common and efficient method for this transformation: the reaction of N,N-dimethyl-p-phenylenediamine with acetic anhydride.[4][5] We will delve into the reaction mechanism, provide a step-by-step experimental protocol, discuss methods for monitoring reaction progress and characterizing the final product, and address potential troubleshooting.

Reaction Mechanism and Scientific Principles

The N-acetylation of N,N-dimethyl-p-phenylenediamine with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism.[4] The primary amine of N,N-dimethyl-p-phenylenediamine, being a strong nucleophile, attacks one of the electrophilic carbonyl carbons of acetic anhydride.[4][6] This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a stable acetate ion as a leaving group and forming the final N-acetylated product.[4]

The reaction is typically exothermic, and in some cases, cooling may be necessary to control the reaction rate and prevent side reactions.[4][7] The use of a solvent, such as glacial acetic acid, can help to dissipate heat and ensure a homogeneous reaction mixture.[4][5]

Materials and Reagents

A comprehensive list of materials and reagents required for the synthesis is provided in the table below.

| Reagent/Material | Grade | Supplier | Notes |

| N,N-dimethyl-p-phenylenediamine | Reagent | Major Chemical Supplier | Should be light in color. If dark, purification may be necessary.[5] |

| Acetic Anhydride | Reagent | Major Chemical Supplier | Freshly opened or properly stored to prevent hydrolysis.[5] |

| Glacial Acetic Acid | ACS | Major Chemical Supplier | Used as a solvent. |

| Deionized Water | For workup and recrystallization. | ||

| Standard Laboratory Glassware | Round-bottom flask, magnetic stirrer, stir bar, graduated cylinders, beakers, Büchner funnel, vacuum flask. | ||

| Filtration Apparatus | For collecting the product. | ||

| Magnetic Stir Plate/Hot Plate | |||

| Ice Bath | For controlling reaction temperature and inducing precipitation. | ||

| Thin-Layer Chromatography (TLC) Plate | Silica Gel | For monitoring reaction progress. | |

| TLC Developing Chamber | |||

| UV Lamp | For visualizing TLC plates. |

Experimental Workflow Visualization

The overall experimental workflow is depicted in the following diagram:

Caption: Experimental workflow for the synthesis of N-[4-(dimethylamino)phenyl]acetamide.

Detailed Step-by-Step Protocol

1. Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve N,N-dimethyl-p-phenylenediamine (1.0 equivalent) in a minimal amount of glacial acetic acid.[4][5]

-

Stir the solution at room temperature until the starting material is fully dissolved.

2. Acetylation Reaction:

-

While stirring, slowly add a slight molar excess of acetic anhydride (approximately 1.1 to 1.2 equivalents) to the solution.[5] The addition should be done dropwise to control the exothermic nature of the reaction.[7]

-

If the temperature of the reaction mixture increases significantly, use an ice bath to maintain a controlled temperature.[4]

-

Continue stirring the reaction mixture at room temperature for 1-2 hours.[5]

3. Reaction Monitoring:

-

The progress of the reaction can be conveniently monitored using thin-layer chromatography (TLC).[5]

-

Prepare a TLC plate and spot the starting material, the reaction mixture, and a co-spot of both.

-

Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

-

Visualize the spots under a UV lamp. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[5]

4. Product Isolation and Purification:

-

Upon completion of the reaction, pour the reaction mixture into a beaker containing ice-cold water.[4] This will cause the crude product to precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel.[4]

-

Wash the collected solid thoroughly with cold water to remove any residual acetic acid and unreacted starting materials.[4]

-

For further purification, recrystallize the crude product from a suitable solvent, such as water or an ethanol-water mixture.[8]

-

Dry the purified crystals under vacuum to obtain the final product, N-[4-(dimethylamino)phenyl]acetamide.[4]

Characterization of the Product

The identity and purity of the synthesized N-[4-(dimethylamino)phenyl]acetamide can be confirmed using various analytical techniques:

-

Melting Point: The purified product should have a sharp melting point consistent with the literature value.

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: These techniques provide detailed structural information about the molecule.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amide functional group.[9]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the product.[10]

-

Safety and Handling Precautions

-

N,N-dimethyl-p-phenylenediamine: This compound is toxic if swallowed, in contact with skin, or if inhaled.[11][12] It can cause skin irritation and may cause an allergic skin reaction.[13] Handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[11][13]

-

Acetic Anhydride: Acetic anhydride is corrosive and causes severe skin burns and eye damage.[14] It is also harmful if inhaled.[14] Handle with extreme care in a fume hood and wear appropriate PPE.[14]

-

Glacial Acetic Acid: This is a corrosive liquid and should be handled with care, wearing appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[13][15]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Product Yield | Hydrolyzed acetic anhydride. | Use a fresh bottle of acetic anhydride.[5] |

| Incomplete reaction. | Increase the reaction time or slightly warm the reaction mixture. Monitor by TLC.[5] | |

| Starting material is protonated and deactivated. | If using a stronger acetylating agent like acetyl chloride, the addition of a non-nucleophilic base like triethylamine or pyridine is necessary to neutralize the generated HCl.[5] | |

| Product is Colored | Impure starting material. | Purify the N,N-dimethyl-p-phenylenediamine by recrystallization or distillation before use.[5] |

| Oxidation of the starting material or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] | |

| Multiple Spots on TLC | Incomplete reaction. | Continue stirring or gently heat the reaction mixture. |

| Formation of di-acetylated product (less common). | Use a controlled amount of acetic anhydride. |

Conclusion

This application note provides a robust and reliable protocol for the N-acetylation of N,N-dimethyl-p-phenylenediamine. By understanding the underlying chemical principles and adhering to the detailed procedural steps and safety precautions, researchers can consistently synthesize high-purity N-[4-(dimethylamino)phenyl]acetamide for their research and development needs.

References

-

Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]

-

Various Methods for Determination of the Degree of N-Acetylation of Chitin and Chitosan: A Review. Journal of Agricultural and Food Chemistry. [Link]

-

Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Magritek. [Link]

-

N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC. [Link]

-

Various methods for determination of the degree of N-acetylation of chitin and chitosan: a review. PubMed. [Link]

-

Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. [Link]

- Process for the direct acetylation of aromatic amines.

-

Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online. Magritek. [Link]

-

Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Semantic Scholar. [Link]

-

SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

Green Acetylation of Primary Aromatic Amines. Resonance. [Link]

-

ACETIC ANHYDRIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

-

N,N-Dimethylphenylenediamine. Wikipedia. [Link]

- A kind of synthetic method of N,N-dimethyl-p-phenylenediamine.

-

Re Crystallization of Acetanilide 1 Col. Scribd. [Link]

-

Automated N-terminal Acetylation. CEM Corporation. [Link]

-

N-Terminus Acetylation Protocol. CDN. [Link]

-

Preparation of N,N-dimethyl-p-phenylenediamine. PrepChem.com. [Link]

-

N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. ResearchGate. [Link]

-

Purification and activity assays of N-terminal acetyltransferase D. PubMed. [Link]

- Method of purifying technical p-phenylenediamine.

-

Purification and activity assays of N-terminal acetyltransferase D. PMC. [Link]

Sources

- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ijcrt.org [ijcrt.org]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 7. US4537991A - Process for the direct acetylation of aromatic amines - Google Patents [patents.google.com]

- 8. scribd.com [scribd.com]

- 9. Various methods for determination of the degree of N-acetylation of chitin and chitosan: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. One moment, please... [abdurrahmanince.net]

- 14. nj.gov [nj.gov]

- 15. fishersci.com [fishersci.com]

Application Note: (4-Dimethylaminomethyl-phenyl)-acetic acid in Anticancer Drug Synthesis

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers. Content Focus: Mechanistic rationale, synthetic integration, and physicochemical optimization of targeted oncology therapeutics.

Executive Summary

(4-Dimethylaminomethyl-phenyl)-acetic acid is a highly versatile, bifunctional building block widely utilized in the design and synthesis of targeted anticancer therapeutics. By combining a reactive phenylacetic acid handle with a basic dimethylaminomethyl moiety, this compound serves as a critical structural element for optimizing both the pharmacodynamic (target binding) and pharmacokinetic (aqueous solubility) profiles of lead compounds. This application note details the mechanistic rationale for its use, validated synthetic workflows, and the resulting physicochemical improvements in oncology drug design.

Mechanistic Rationale: The Role of the Dimethylaminomethyl Group

In medicinal chemistry, poor aqueous solubility is a primary cause of attrition in oncology drug development. The incorporation of a dimethylaminomethyl group onto a phenyl ring is a proven strategy to drastically enhance the physicochemical properties of hydrophobic scaffolds.

-

Pharmacokinetic (PK) Solubility Enhancement: The tertiary amine has a pKa of approximately 8.5–9.0, ensuring it remains predominantly protonated at physiological pH (7.4). This ionization significantly increases thermodynamic solubility, a principle successfully demonstrated in the development of highly water-soluble anticancer derivatives, such as dimethylaminomethyl-substituted heliomycin [1] and curcumin analogues [2].

-

Pharmacodynamic (PD) Target Engagement: Beyond pharmacokinetics, the protonated nitrogen frequently acts as a critical pharmacophore. In kinase inhibitors, this basic center often forms a stabilizing salt bridge with acidic residues (e.g., Aspartate or Glutamate) located in the solvent-exposed region or the DFG-motif of the kinase active site, thereby increasing target affinity and residence time.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling Workflow

Causality & Rationale: Standard carbodiimide coupling agents (e.g., EDC/HOBt) often yield poor results with this substrate because the basic tertiary amine can interfere with the activation complex. HATU, utilized in the presence of a sterically hindered base (DIPEA), provides rapid formation of the active ester, minimizing side reactions and overcoming the steric bulk of complex anticancer amine partners.

Materials:

-

This compound (1.0 eq)

-

Target Amine (e.g., substituted aniline or heterocyclic core) (1.0 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration)

Step-by-Step Procedure:

-

Activation: Dissolve this compound (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

-

Expert Insight: Excess DIPEA ensures the tertiary amine of the building block remains unprotonated (free base), preventing self-catalysis or degradation during the activation step.

-

-

Coupling: Add HATU (1.2 eq) in one portion. Stir the reaction mixture for 15 minutes until the active ester is fully formed.

-

Amine Addition: Add the target amine (1.0 eq) dropwise as a solution in DMF. Stir at room temperature for 2–4 hours.

-

Self-Validating Check: Withdraw a 5 µL aliquot, dilute in 100 µL of Acetonitrile/Water (1:1), and analyze via LC-MS. The disappearance of the starting acid mass and the appearance of the product mass [M+H]⁺ indicates reaction completion. Do not proceed to workup until >95% conversion is confirmed.

-

Workup (Critical Step): Dilute the mixture with Ethyl Acetate.

-

Expert Insight:Do not use standard acidic washes (e.g., 1M HCl or 10% Citric Acid). The highly basic dimethylaminomethyl group will protonate, causing your product to partition irreversibly into the aqueous layer. Instead, wash the organic layer with saturated NaHCO₃ (3x) and brine (1x).

-

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via reverse-phase prep-HPLC (0.1% TFA in Water/Acetonitrile) to isolate the product as a stable TFA salt.

Protocol 2: Kinetic Aqueous Solubility Profiling

To validate the solubility enhancement conferred by the dimethylaminomethyl group, perform the following self-validating kinetic solubility assay:

-

Prepare a 10 mM stock solution of the synthesized drug in 100% DMSO.

-

Spike 10 µL of the stock into 990 µL of Phosphate Buffered Saline (PBS, pH 7.4) to achieve a 100 µM theoretical concentration (1% DMSO final).

-

Incubate at 37°C for 24 hours with continuous shaking (300 rpm) to reach kinetic equilibrium.

-

Centrifuge at 14,000 x g for 15 minutes to pellet any precipitated compound.

-

Analyze the supernatant via HPLC-UV against a standard curve prepared in 100% Acetonitrile. The calculated concentration represents the kinetic aqueous solubility.

Data Presentation: Physicochemical Impact

The following table summarizes the typical improvements observed when substituting a standard phenylacetic acid moiety with the this compound building block in a generic targeted kinase inhibitor scaffold.

| Property | Unsubstituted Phenylacetic Acid Derivative | This compound Derivative |

| cLogP (Lipophilicity) | 4.8 | 3.2 |

| Aqueous Solubility (pH 7.4) | < 5 µg/mL | > 150 µg/mL |

| pKa (Basic Center) | N/A | ~ 8.8 |

| Target Kinase IC₅₀ | 120 nM | 15 nM (Enhanced via salt bridge) |

| Oral Bioavailability (F%) | < 10% | > 45% |

Synthetic & Biological Workflow Visualization

Workflow of this compound integration and downstream signaling blockade.

References

-

Water-soluble 4-(dimethylaminomethyl)heliomycin exerts greater antitumor effects than parental heliomycin by targeting the tNOX-SIRT1 axis and apoptosis in oral cancer cells. eLife.[Link]

-

Design and synthesis of dimethylaminomethyl-substituted curcumin derivatives/analogues: potent antitumor and antioxidant activity, improved stability and aqueous solubility compared with curcumin. Bioorganic & Medicinal Chemistry Letters. [Link]

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of (4-Dimethylaminomethyl-phenyl)-acetic acid

Application Note and Protocol

Abstract

This document provides a comprehensive guide to a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (4-Dimethylaminomethyl-phenyl)-acetic acid. This application note is intended for researchers, scientists, and professionals in the drug development and quality control sectors. The method detailed herein is designed for accuracy, precision, and reliability, with a thorough explanation of the scientific principles underpinning the chosen chromatographic parameters. The protocol is structured to be self-validating, adhering to the principles of scientific integrity and referencing authoritative guidelines from the FDA and ICH.

Introduction: The Analytical Challenge

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, a reliable and accurate analytical method for its quantification is paramount. This application note addresses this need by providing a detailed, field-proven HPLC method.

The molecule possesses both a carboxylic acid group and a tertiary amine, making it amphoteric. This dual functionality presents a unique challenge in reversed-phase HPLC, as its ionization state, and therefore its retention behavior, is highly dependent on the pH of the mobile phase. This guide will explain how to control these variables to achieve consistent and reproducible results.

Foundational Principles: Method Development Rationale

The development of this HPLC method is grounded in the physicochemical properties of this compound and established chromatographic principles for the separation of ionizable aromatic compounds.

Physicochemical Properties of the Analyte

Understanding the analyte is the first step in developing a robust analytical method. Key properties of this compound include:

| Property | Value/Information | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [1] |

| Melting Point | 105-108 °C | [1] |

| pKa (predicted) | 3.99 ± 0.10 (for the carboxylic acid) | [1] |

| Solubility | Soluble in water and polar organic solvents | [2] |

The predicted pKa of the carboxylic acid group is a critical parameter. To ensure consistent retention and good peak shape in reversed-phase HPLC, the ionization of the analyte should be suppressed. This is achieved by maintaining the mobile phase pH at least 2 units below the pKa of the acidic functional group.[3]

Chromatographic Strategy: Ion Suppression Reversed-Phase HPLC

Given the polar nature and ionizable functional groups of the analyte, a reversed-phase HPLC method with ion suppression was selected. This approach offers several advantages:

-

Enhanced Retention: By suppressing the ionization of the carboxylic acid group, the molecule becomes less polar and interacts more strongly with the non-polar stationary phase, leading to increased retention.[4]

-

Improved Peak Shape: Suppressing ionization minimizes the potential for multiple ionic forms of the analyte to exist simultaneously, which can lead to peak tailing and broadening.

-

Robustness: Controlling the mobile phase pH with a suitable buffer ensures that small variations in mobile phase preparation do not significantly impact the retention time and peak shape.

Detailed HPLC Method Parameters

The following HPLC conditions have been optimized for the accurate and precise quantification of this compound.

| Parameter | Specification | Rationale |

| HPLC System | Any standard HPLC system with a UV detector | The method is designed to be transferable across different HPLC platforms. |

| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | A C18 stationary phase provides the necessary hydrophobicity for retaining the analyte in its non-ionized form. The specified dimensions and particle size offer a good balance between resolution and analysis time. |

| Mobile Phase | Acetonitrile: 25 mM Potassium Phosphate Buffer (pH 2.5) (40:60, v/v) | The phosphate buffer maintains the pH well below the pKa of the analyte, ensuring effective ion suppression.[5] Acetonitrile is a common organic modifier that provides good peak shape and elution strength for aromatic compounds. The 40:60 ratio was optimized to achieve a suitable retention time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive backpressure. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase. |

| Detection | UV at 254 nm | Aromatic compounds typically exhibit strong absorbance in the UV region. While a specific UV maximum for this compound is not readily published, related structures with a dimethylaminophenyl group show significant absorbance around 254-280 nm. 254 nm is a common and robust wavelength for the detection of aromatic compounds. |

| Injection Volume | 10 µL | A small injection volume minimizes the potential for band broadening and column overload. |

| Run Time | Approximately 10 minutes | This allows for adequate separation from any potential impurities and a return to baseline before the next injection. |

Experimental Protocols

The following protocols provide a step-by-step guide for sample preparation, standard preparation, and the analytical run.

Reagent and Solution Preparation

-

Mobile Phase Preparation (1 L):

-

Potassium Phosphate Buffer (25 mM, pH 2.5): Dissolve 3.4 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 2.5 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

-

Mobile Phase: Mix 600 mL of the prepared phosphate buffer with 400 mL of HPLC-grade acetonitrile. Degas the mobile phase before use.

-

-

Standard Stock Solution (1 mg/mL):

-

Accurately weigh approximately 25 mg of this compound reference standard.

-

Transfer the standard to a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. This is the standard stock solution.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

-

Sample Preparation

-

Accurately weigh a sample containing a known amount of this compound.

-

Dissolve the sample in a suitable volume of mobile phase to achieve a final concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[6]

Analytical Workflow

The following diagram illustrates the overall analytical workflow from sample preparation to data analysis.

Caption: Interconnectedness of HPLC method validation parameters.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. By carefully controlling the mobile phase pH to suppress the ionization of the analyte, this method achieves excellent peak shape, resolution, and reproducibility. The comprehensive validation protocol ensures that the method is fit for its intended purpose in a regulated environment, providing trustworthy data for quality control and drug development activities.

References

-

Mtoz Biolabs. How to Prepare Sample for HPLC?. [Link] [6]7. PubMed. (1990). Chromatographic separations of aromatic carboxylic acids. [Link]

-

SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

-

Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

-

LCGC International. (2025). Critical Evaluation of HPLC Methods: Working with Ionizable Analytes. [Link] [3]18. Phenomenex. Reversed Phase HPLC Method Development. [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. assayprism.com [assayprism.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 6. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]

Thin-layer chromatography (TLC) for monitoring reactions with (4-Dimethylaminomethyl-phenyl)-acetic acid

Abstract

This technical guide addresses the chromatographic challenges associated with (4-Dimethylaminomethyl-phenyl)-acetic acid, a zwitterionic intermediate common in medicinal chemistry. Due to the simultaneous presence of an acidic carboxyl group (

Part 1: Analyte Profile & Chromatographic Challenges

The dual nature of this compound presents a "push-pull" conflict on standard Silica Gel 60

-

The Acidic Trap: The carboxylic acid moiety (-COOH) interacts with surface silanols via hydrogen bonding. Without modification, it partially ionizes, leading to peak tailing.

-

The Basic Drag: The tertiary amine (dimethylaminomethyl) interacts strongly with the acidic silanol protons (

), acting as an ion-exchanger. This causes the spot to adhere to the baseline or streak upward. -

The Zwitterion Effect: In neutral solvents, the molecule may exist as an inner salt (zwitterion), rendering it insoluble in non-polar mobile phases like Hexane/Ethyl Acetate.

Technical Insight: The "Isoelectric" Compromise

Standard organic mobile phases (Hex/EtOAc) will fail. You must use a polar system with a pH modifier to suppress ionization of one or both functional groups to achieve migration.

Part 2: Mobile Phase Optimization Protocols

Do not rely on a single system.[1] Use the "Divergent pH Strategy" to separate the product from starting materials (SM).

System A: The "Basified" Organic Phase (Preferred for Amine Purity)

Best for monitoring the disappearance of ester precursors.

-

Composition: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (

) -

Ratio: 90 : 10 : 1 (v/v/v)

-

Mechanism: The ammonia blocks active silanol sites and keeps the tertiary amine in its free base form. The carboxylic acid will likely exist as an ammonium salt, moving slower than the amine but with defined spot shape due to the high methanol content.

System B: The "BAW" Universal Phase (Preferred for Zwitterion Resolution)

Best for confirming the final zwitterionic product purity.

-

Composition: n-Butanol : Acetic Acid : Water

-

Ratio: 4 : 1 : 1 (v/v/v)

-

Mechanism: This classic amino acid system keeps the acid protonated and solubilizes the polar salt form of the amine. It eliminates streaking but requires longer drying times.

System C: The "Acidified" Phase

-

Composition: DCM : MeOH : Acetic Acid (95 : 5 : 1)

-

Mechanism: Suppresses acid ionization. However, the amine will protonate (

), potentially sticking to the baseline unless the MeOH % is increased.

Data Summary: Mobile Phase Performance

| Mobile Phase System | Solvent Ratio | Rf (Approx) | Spot Quality | Application |

| Standard | DCM:MeOH (9:1) | 0.0 - 0.2 | Severe Streaking | Not Recommended |

| System A (Basic) | DCM:MeOH:NH4OH (90:10:1) | 0.3 - 0.5 | Compact | General Monitoring |

| System B (BAW) | n-BuOH:AcOH:H2O (4:1:1) | 0.4 - 0.6 | Very Sharp | Final Purity Check |

| System C (Acidic) | DCM:MeOH:AcOH (90:10:1) | 0.1 - 0.3 | Slight Tailing | If SM is acidic |

Part 3: Visualization Strategies

Since the molecule has a UV-active phenyl ring and specific functional groups, use a Multi-Mode Detection workflow.

Step 1: Non-Destructive UV Detection

-

Method: Short-wave UV (254 nm).

-

Observation: Dark purple/black spot against a bright green fluorescent background.

-

Limit: Detects the phenyl ring. Does not confirm functional groups.

Step 2: Functional Group Specific Stains

A. Dragendorff’s Reagent (Specific for Tertiary Amines)

-

Target: The dimethylaminomethyl group.

-

Preparation:

-

Result: Orange/Red spot on a yellow/white background.[3]

-

Validation: If the spot is UV active but Dragendorff negative, you have lost the amine (e.g., N-oxide formation or cleavage).

B. Bromocresol Green (Specific for Carboxylic Acids) [4]

-

Preparation: 0.04g Bromocresol Green in 100mL Ethanol. Add 0.1M NaOH dropwise until solution turns just blue.

-

Result: Yellow spot on a blue background (indicates pH < 3.8).

-

Validation: Differentiates the acid product from ester starting materials (which will not stain yellow).

Part 4: Experimental Workflow (Diagram)

The following diagram illustrates the decision logic for selecting the correct TLC method based on the observed "streaking" behavior.